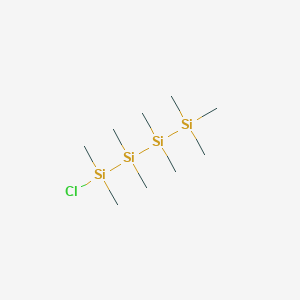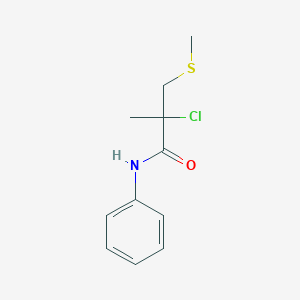
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide is an organic compound with a complex structure It contains a chloro group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl mercaptan to introduce the methylsulfanyl group. Finally, the resulting compound is treated with aniline to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical reactions, while the phenyl group can interact with aromatic systems in biological molecules. These interactions can affect the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-methylpropanoic acid
- 2-Chloro-3-methylbutane
- 2-Chloro-3-methyl-2-butene
Uniqueness
2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide is unique due to the presence of both a chloro and a methylsulfanyl group on the same carbon atom, along with a phenyl group attached to the amide nitrogen
Propriétés
Numéro CAS |
37818-52-3 |
|---|---|
Formule moléculaire |
C11H14ClNOS |
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
2-chloro-2-methyl-3-methylsulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(12,8-15-2)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
Clé InChI |
FGFXOLPGXMQYRI-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC)(C(=O)NC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
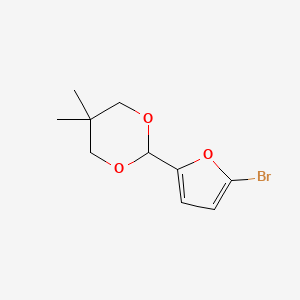

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
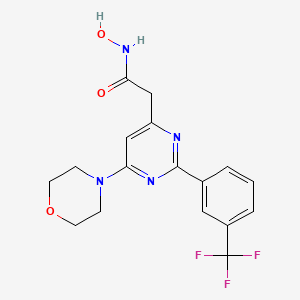
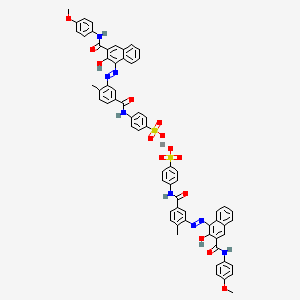
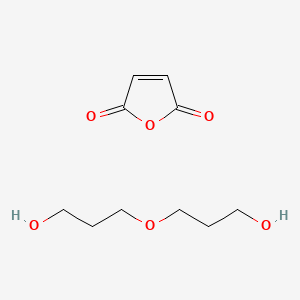
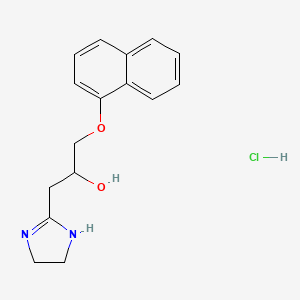
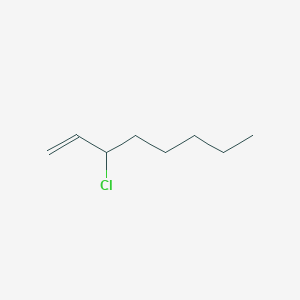
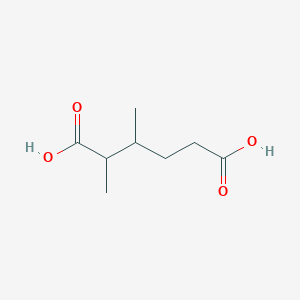
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
